molecular formula C12H18O B1211905 4-Hexylphenol CAS No. 2446-69-7

4-Hexylphenol

Cat. No.: B1211905
CAS No.: 2446-69-7
M. Wt: 178.27 g/mol
InChI Key: SZWBRVPZWJYIHI-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Framework

4-Hexylphenol (IUPAC name: this compound) is a monocyclic aromatic compound belonging to the alkylphenol family. Its molecular formula is $$ \text{C}{12}\text{H}{18}\text{O} $$, with a molecular weight of 178.27 g/mol. Structurally, it consists of a phenolic ring (benzene with a hydroxyl group at the para position) substituted with a linear hexyl chain (-C$$6$$H$${13}$$) at the fourth carbon.

Key structural features include:

  • Functional groups : A phenolic hydroxyl group (-OH) and a hydrophobic hexyl chain.
  • Stereochemistry : The hexyl chain adopts an extended conformation, minimizing steric hindrance with the aromatic ring.
  • Spectroscopic signatures :
    • $$^{13}\text{C}$$ NMR : Characteristic signals at δ 155.2 ppm (C-OH) and δ 115–130 ppm (aromatic carbons).
    • IR spectra : O-H stretch at 3350 cm$$^{-1}$$ and C-O stretch at 1230 cm$$^{-1}$$.

Table 1: Structural and Physicochemical Properties

Property Value Source
Molecular Formula $$ \text{C}{12}\text{H}{18}\text{O} $$
Boiling Point 270–275°C (estimated)
Water Solubility 28.57 mg/L at 25°C
Log $$ K_{\text{ow}} $$ 4.82 (predicted)

Historical Context and Discovery

This compound was first synthesized in the mid-20th century during investigations into surfactant chemistry. Its production emerged from Friedel-Crafts alkylation reactions, where phenol was alkylated with 1-hexene in the presence of Lewis acid catalysts. Early applications included:

  • Surfactant precursor : Used to synthesize alkylphenol ethoxylates (APEOs) for detergents.
  • Polymer additive : Served as a stabilizer in plastics and rubber.

Industrial adoption declined after the 1990s due to environmental concerns about alkylphenol persistence.

Position in the Alkylphenol Compound Family

Alkylphenols are classified by alkyl chain length and branching. This compound occupies a unique niche:

Table 2: Comparison of Common Alkylphenols

Compound Alkyl Chain Length Key Applications Environmental Concern
4-Nonylphenol C$$_9$$ Detergents, plastics High persistence
4-Octylphenol C$$_8$$ Resins, adhesives Endocrine disruption
This compound C$$_6 Research, niche industrial Moderate persistence

As a homolog of phenol, this compound exhibits incremental changes in hydrophobicity compared to shorter-chain analogs like 4-methylphenol. Its hexyl chain enhances lipid solubility, facilitating bioaccumulation in adipose tissues.

Research Significance in Environmental Chemistry

This compound has garnered attention for its environmental behavior and biological effects:

  • Persistence :

    • Half-life in water: 10–40 days under aerobic conditions.
    • Sediment adsorption: $$ K_d $$ = 450 L/kg due to hydrophobic interactions.
  • Endocrine Disruption :

    • Binds to estrogen receptors (ER-α/β) with IC$$_{50}$$ = 1.2 μM, altering lipid metabolism in adipocytes.
    • Induces vitellogenin synthesis in fish at concentrations ≥10 μg/L.
  • Ecotoxicology :

    • LC$$_{50}$$ for Daphnia magna: 2.8 mg/L (48-hour exposure).
    • Disrupts microbial communities in wastewater treatment systems at 50–100 μg/L.

Table 3: Environmental Fate Parameters

Parameter Value Method
Photodegradation $$ t_{1/2} $$ = 6h Simulated sunlight
Biodegradation 35% in 28 days OECD 301D test

Current research focuses on:

  • Advanced oxidation processes : Degradation via TiO$$_2$$ photocatalysis achieves >90% removal in 2h.
  • Biomonitoring : Detection in urban waterways at 0.1–2.3 μg/L using HPLC-FLD.

Properties

IUPAC Name

4-hexylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h7-10,13H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWBRVPZWJYIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062425
Record name Phenol, 4-hexyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2446-69-7
Record name 4-n-Hexylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2446-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Hexylphenol
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Record name Phenol, 4-hexyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4-hexyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-hexylphenol
Source European Chemicals Agency (ECHA)
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Record name 4-HEXYLPHENOL
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Preparation Methods

Reaction Mechanism and Conditions

This method, adapted from the synthesis of 4-n-hexylresorcinol, involves two sequential steps:

Step 1: Ether Formation
Phenol reacts with a hexylating agent (e.g., 1-bromohexane) in the presence of a base (e.g., NaOH) to form hexylphenol ether:

C6H5OH+C6H13BrNaOHC6H5O-C6H13+HBr\text{C}6\text{H}5\text{OH} + \text{C}6\text{H}{13}\text{Br} \xrightarrow{\text{NaOH}} \text{C}6\text{H}5\text{O-C}6\text{H}{13} + \text{HBr}

Conditions: 25–175°C, aqueous/organic solvent system, reflux for 4–6 hours.

Step 2: Acid-Catalyzed Rearrangement
The ether intermediate undergoes thermal rearrangement in the presence of an acidic catalyst (e.g., calcined alumina) to yield 4-hexylphenol:

C6H5O-C6H13Al2O3,Δ4-C6H13C6H4OH\text{C}6\text{H}5\text{O-C}6\text{H}{13} \xrightarrow{\text{Al}2\text{O}3, \Delta} \text{4-C}6\text{H}{13}\text{C}6\text{H}4\text{OH}

Conditions: 150–300°C, autogenous pressure, catalyst loading of 5–20 wt%.

Key Advantages and Limitations

  • Yield : The patent reports a "substantial proportion" of target product, though exact yields are unspecified.

  • Safety : Avoids toxic mercury-zinc amalgams used in prior art.

  • Catalyst Reusability : Alumina catalysts can be regenerated, reducing costs.

Table 1: Two-Step Method Optimization Parameters

ParameterOptimal RangeObservation
Step 1 Temperature80–120°CHigher temps accelerate ether formation
Step 2 Catalyst Loading10–15 wt% Al₂O₃Balances reaction rate and decomposition
Reaction Time3–5 hours (Step 2)Prolonged heating reduces yield

Friedel-Crafts Alkylation

Classical Approach

Phenol is alkylated using 1-hexene or hexyl chloride in the presence of Lewis acids (e.g., AlCl₃ or ZnCl₂):

C6H5OH+CH2=CH(CH2)4CH3AlCl34-C6H13C6H4OH\text{C}6\text{H}5\text{OH} + \text{CH}2=\text{CH}(\text{CH}2)4\text{CH}3 \xrightarrow{\text{AlCl}3} \text{4-C}6\text{H}{13}\text{C}6\text{H}_4\text{OH}

Conditions: 50–80°C, anhydrous solvent (e.g., dichloromethane).

Industrial Adaptations

  • Catalyst Regeneration : ZnCl₂ can be recovered and reused, minimizing waste.

  • Selectivity Challenges : Competing ortho-alkylation necessitates careful control of stoichiometry and temperature.

Table 2: Friedel-Crafts Catalysts Compared

CatalystTemperature (°C)Relative RateByproduct Formation
AlCl₃60HighModerate
ZnCl₂80ModerateLow
FeCl₃100LowHigh

Acid-Catalyzed Direct Alkylation

KU-23 Catalyst System

The KU-23 sulfonic acid cation exchanger facilitates phenol alkylation with 1-hexene under mild conditions:

C6H5OH+C6H12KU-234-C6H13C6H4OH\text{C}6\text{H}5\text{OH} + \text{C}6\text{H}{12} \xrightarrow{\text{KU-23}} \text{4-C}6\text{H}{13}\text{C}6\text{H}4\text{OH}

Conditions: 120–180°C, 1–3 hours, catalyst loading of 5–10 wt%.

Kinetic Insights

  • Activation Energy : 85 kJ/mol for KU-23-mediated alkylation.

  • Side Reactions : Cycloalkylation competes at temperatures >150°C, necessitating precise thermal control.

Table 3: Acid-Catalyzed Method Performance

CatalystTemperature (°C)Conversion (%)This compound Selectivity (%)
KU-231507892
H₂SO₄1206585
Amberlyst1307088

Comparative Analysis of Preparation Methods

Table 4: Method Benchmarking

MetricTwo-Step AlkylationFriedel-CraftsAcid-Catalyzed
YieldModerateHighHigh
Catalyst ToxicityLowModerateLow
Energy ConsumptionHigh (Step 2)ModerateLow
Byproduct FormationMinimalSignificantModerate

Key Findings :

  • The two-step method excels in safety and selectivity but requires energy-intensive heating.

  • Friedel-Crafts alkylation offers high yields but generates hazardous waste.

  • Acid-catalyzed routes with KU-23 balance efficiency and environmental impact, achieving 92% selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Hexylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Industrial Applications

  • Adhesives and Coatings : 4-Hexylphenol is used as an ingredient in various adhesives and coatings due to its stability and chemical resistance. Its amphiphilic nature allows it to enhance adhesion properties in aqueous systems.
  • Plasticizers : Historically, this compound has been utilized as a plasticizer in polymers, improving flexibility and durability. However, due to environmental concerns regarding its endocrine-disrupting properties, its use has been restricted in many regions.
  • Surfactants : The compound's ability to interact with both hydrophilic and hydrophobic substances makes it suitable for formulating surfactants used in cleaning agents and detergents.

Environmental Applications

This compound serves as a marker for environmental pollution, particularly in water bodies. Researchers utilize it to assess water quality and trace contamination sources from industrial processes. Its degradation products are also studied to understand their environmental impact.

  • Biodegradation Studies : Various bacterial strains have been identified that can metabolize this compound, breaking it down into simpler compounds. This property is critical for bioremediation efforts aimed at cleaning contaminated sites.

Biological Research

  • Endocrine Disruption Studies : Research has shown that this compound can bind to sex steroid-binding proteins in aquatic organisms, indicating potential hormonal disruption effects. Studies on adipogenesis suggest that it may influence lipid metabolism pathways in mammals, raising concerns about its role as an environmental obesogen .
  • Toxicological Studies : The acute toxicity of this compound has been documented in various animal models, revealing gastrointestinal irritation and potential long-term health effects from chronic exposure .
  • Wound Healing Research : Investigations into the effects of this compound on human umbilical vein endothelial cells (HUVECs) have shown that it influences protein expression related to angiogenesis and inflammation, suggesting potential applications in wound healing therapies .

Case Studies

Study TitleFocusFindings
Environmental Impact of this compoundWater Quality AssessmentIdentified as a marker for pollution; significant presence linked to industrial discharge.
Biodegradation of this compoundMicrobial MetabolismSeveral bacterial strains effectively degrade this compound; potential for bioremediation.
Hormonal Effects on Aquatic OrganismsEndocrine DisruptionBinding affinity to sex steroid-binding proteins indicates disruption of hormonal functions .
Wound Healing PotentialCellular ResponseModulates protein expression related to angiogenesis; possible therapeutic implications .

Mechanism of Action

The mechanism of action of 4-Hexylphenol involves its interaction with various molecular targets. It can bind to estrogen receptors, mimicking the effects of natural estrogens, which can lead to endocrine disruption. This interaction can influence gene expression and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Properties of 4-Hexylphenol and Analogous Alkylphenols

Compound Molecular Formula Molecular Weight (g/mol) Alkyl Chain Length Key Identifiers
This compound C₁₂H₁₈O 178.27 C6 (linear) CAS 2446-69-7, ChemSpider 16216
4-Pentylphenol C₁₁H₁₆O 164.24 C5 (linear) CAS 14938-35-3
4-Heptylphenol C₁₃H₂₀O 192.30 C7 (linear) CAS 1984-09-4
4-Nonylphenol C₁₅H₂₄O 220.35 C9 (branched) CAS 104-40-5, known endocrine disruptor
4-Cyclohexylphenol C₁₂H₁₆O 176.26 Cyclohexyl (C6) CAS 1131-60-8, rigid structure

Key Observations :

  • Alkyl Chain Length: Longer chains (e.g., 4-nonylphenol) increase hydrophobicity and persistence in environmental matrices .
  • Branching vs. Linearity: Branched chains (e.g., 4-tert-octylphenol) enhance binding affinity to biomolecules compared to linear analogs like this compound .
  • Substituent Rigidity: Cyclohexyl-substituted phenols (e.g., 4-cyclohexylphenol) exhibit lower water solubility due to steric hindrance .

Mechanistic Insights :

  • This compound’s adipogenic activity is linked to its ability to modulate cellular signaling pathways, such as NLRP3 inflammasome activation .
  • Compared to hydroxytyrosol, this compound lacks additional hydroxyl groups, reducing its antioxidant efficiency .

Environmental Behavior and Analytical Detection

Table 3: Environmental and Analytical Data

Compound Biodegradability Recovery in Dairy Products (EMR-lipid + Oasis PRiME HLB) Detection Methods
This compound Degraded by Pseudomonas veronii Moderate recovery (~70–80%) GC-MS, HPLC
4-Heptylphenol Slower degradation than this compound Lower recovery (~60–70%) Similar to this compound
4-Chlorophenol High biodegradability High recovery (>90%) Polar-optimized methods

Key Findings :

  • Shorter-chain alkylphenols (e.g., 4-pentylphenol) are more polar and exhibit higher recovery rates in hydrophilic sorbents .
  • This compound’s intermediate chain length balances hydrophobicity and detectability, making it a frequent target in food and environmental analyses .

Biological Activity

4-Hexylphenol, a member of the alkylphenol family, is a chemical compound that has garnered attention due to its biological activities and potential health implications. This article provides a comprehensive overview of the biological activity of this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

This compound (C₁₄H₂₂O) is characterized by a phenolic structure with a hexyl group attached to the para position. This structure contributes to its hydrophobic properties, influencing its bioaccumulation in biological systems.

Estrogenic Activity

This compound exhibits weak estrogenic activity, similar to other alkylphenols. Research indicates that it can bind to estrogen receptors, potentially disrupting endocrine functions. For instance, studies have shown that alkylphenols, including this compound, can activate estrogen response elements in vitro at concentrations as low as 10 µM .

Cytotoxicity

Investigations into the cytotoxic effects of this compound reveal varying levels of toxicity across different cell lines. A study using human liver cells (HepG2) demonstrated that exposure to this compound resulted in increased cell death and disruption of protective cellular processes such as autophagy and the unfolded protein response . The cytotoxicity was assessed using viability assays across a concentration range from 1 to 100 µM, indicating significant effects at higher concentrations.

Inflammatory Response

This compound has been implicated in modulating inflammatory responses. In vitro studies have shown that it can influence the secretion of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs). Specifically, it was observed to reduce the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting potential anti-inflammatory properties .

Case Study 1: Endocrine Disruption Assessment

A comprehensive assessment of various alkylphenols, including this compound, revealed their potential as endocrine disruptors. In vivo studies indicated reproductive toxicity at doses ranging from 30 to 100 mg/kg-day for structurally similar compounds, highlighting concerns regarding their environmental presence and human exposure .

Case Study 2: Cytotoxic Effects on HepG2 Cells

In a controlled laboratory setting, HepG2 cells were exposed to different concentrations of this compound. The study found that at concentrations above 50 µM, there was a significant increase in cell death and alterations in cellular homeostasis mechanisms. These findings underscore the need for further investigation into the long-term effects of chronic exposure to this compound .

Comparative Analysis with Other Alkylphenols

CompoundEstrogenic ActivityCytotoxicity (HepG2)Anti-inflammatory Effects
This compound WeakSignificant above 50 µMReduces IL-6 and TNF-α
4-Octylphenol ModerateHighVariable
4-Nonylphenol StrongVery HighReduces IL-6

Q & A

Q. Data Analysis :

  • Use probit analysis for LC50 calculations.
  • Address variability by replicating tests across multiple laboratories and comparing with existing data (e.g., EPA’s ECOTOX database) .

Advanced: How can researchers resolve discrepancies in reported solubility values of this compound?

Answer:
Root Causes :

  • Temperature/pH variations (solubility decreases at lower pH due to phenolic protonation).
  • Analytical method differences (e.g., HPLC vs. shake-flask).

Q. Resolution Strategies :

Standardize Conditions : Conduct solubility tests at 25°C in buffered solutions (pH 7.4) using EPA-recommended protocols .

Cross-Validation : Compare results from multiple techniques (e.g., UV-Vis spectroscopy, GC-MS) .

Meta-Analysis : Apply PRISMA guidelines to systematically review literature and identify methodological biases .

Advanced: What are the best practices for assessing this compound’s stability under varying experimental conditions?

Answer:
Stability Studies :

  • Thermal Stability : Heat samples to 50–100°C and monitor decomposition via GC-MS (e.g., detect phenolic derivatives) .
  • Photostability : Expose to UV light (λ = 254 nm) and analyze degradation products using HPLC-DAD .
  • Long-Term Storage : Store at -20°C in amber vials; test recovery rates quarterly to validate integrity .

Q. Data Reporting :

  • Include raw data tables in appendices, with processed results in the main text per IB Extended Essay standards .

Advanced: How can systematic reviews improve the interpretation of this compound’s environmental fate data?

Answer:
Methodology :

  • Follow PRISMA guidelines to identify, screen, and synthesize studies on biodegradation, bioaccumulation, and adsorption .
  • Use tools like EPA’s CompTox Dashboard to access physicochemical and toxicokinetic data .

Q. Key Considerations :

  • Highlight data gaps (e.g., soil half-life, metabolite toxicity).
  • Perform sensitivity analysis to weigh high-quality studies (e.g., OECD-compliant) over less rigorous ones .

Advanced: What computational approaches are suitable for modeling this compound’s environmental distribution?

Answer:
Models :

  • Fugacity Modeling : Predict partitioning into air, water, soil based on log P, vapor pressure, and solubility .
  • QSARs : Use tools like EPI Suite to estimate biodegradation potential and ecotoxicity .

Q. Validation :

  • Compare predictions with field data (e.g., river sediment concentrations).
  • Refine models using molecular dynamics simulations to assess interactions with organic matter .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hexylphenol
Reactant of Route 2
4-Hexylphenol

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